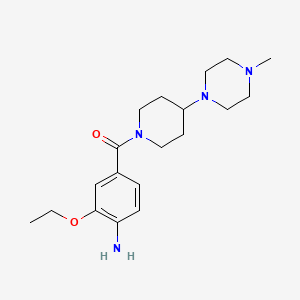

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone: is a chemical compound with the molecular formula C19H30N4O2 and a molecular weight of 346.47 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to maintain consistent quality and yield. The process involves the use of large quantities of reagents and solvents, and the reaction conditions are closely monitored to optimize the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily researched for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests that it may interact with specific neurotransmitter systems, making it a candidate for:

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may influence serotonin and norepinephrine pathways, potentially alleviating symptoms of depression.

- Antipsychotic Properties : The piperazine and piperidine moieties are often associated with antipsychotic activity, prompting investigations into their efficacy against disorders such as schizophrenia.

Neuropharmacology

Research has shown that compounds similar to (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone can modulate neurotransmitter receptors, particularly:

- Dopamine Receptors : This compound may exhibit affinity for dopamine receptors, which are critical in managing mood and behavior.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties. Studies suggest it may possess activity against various bacterial strains, indicating potential use in developing new antibiotics.

Study 1: Antidepressant Activity Assessment

A study conducted on animal models demonstrated that derivatives of this compound significantly reduced depressive-like behaviors. The mechanism was linked to serotonin receptor modulation, suggesting its potential as an antidepressant.

| Parameter | Result |

|---|---|

| Model Used | Rodent models |

| Behavioral Test | Forced swim test |

| Outcome | Significant reduction in immobility time |

Study 2: Antimicrobial Efficacy

In vitro testing against Gram-positive and Gram-negative bacteria revealed moderate antibacterial potency, highlighting its potential as a lead compound for antibiotic development.

| Bacterial Strain | IC50 Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

Study 3: Neuropharmacological Effects

Research on the neuropharmacological effects indicated that this compound could modulate pain pathways, suggesting analgesic properties comparable to standard analgesics.

| Test | Result |

|---|---|

| Pain Model | Tail-flick test |

| Analgesic Effect | Comparable to morphine |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table illustrates related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorophenyl(piperidin-1-yl)methanone | Fluorophenol derivative | Antidepressant |

| 3-Methoxyphenyl(piperidin-1-yl)methanone | Methoxy-substituted phenol | Analgesic |

| 2-Chlorophenyl(piperidin-1-yl)methanone | Chlorophenol derivative | Antimicrobial |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparación Con Compuestos Similares

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone: is unique in its structure and properties compared to similar compounds. Some similar compounds include:

(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

(4-Amino-3-ethoxyphenyl)(4-(3-methylpiperazin-1-yl)piperidin-1-yl)methanone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical behavior and applications.

Actividad Biológica

The compound (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone , with the CAS number 1521197-86-3, is a synthetic organic molecule characterized by its complex structure. It contains an aromatic amine and a piperidine derivative, which are known to influence its biological activity. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H30N4O2

- Molecular Weight : 346.47 g/mol

- Structural Features : The compound features an amino group and an ethoxy group on the phenyl ring, along with a piperidine moiety substituted with a methylpiperazine.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:

- Antidepressant Effects : Compounds containing piperidine derivatives have been linked to antidepressant properties due to their interaction with neurotransmitter systems.

- Antitumor Activity : The presence of aromatic amines in similar compounds has shown potential in inhibiting tumor growth.

- Antimicrobial Properties : Certain structural analogs have demonstrated efficacy against various microbial strains.

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications to its structure can significantly impact its biological activity. Key findings from related studies include:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Amino-N,N-dimethylbenzamide | Similar amine structure | Antidepressant properties |

| 3-Methoxy-N-(4-piperidinyl)benzamide | Contains methoxy and piperidine | Antitumor activity |

| 4-(Pyridin-2-yl)piperidine | Piperidine derivative | Antimicrobial activity |

The dual functionality from both the phenolic and piperidine components allows for a broader spectrum of biological activity compared to simpler analogs.

The biological activity of this compound is hypothesized to be mediated through interactions with various receptors and enzymes, particularly those involved in neurotransmission. For instance, studies have indicated that similar compounds can act as inhibitors of the choline transporter, affecting acetylcholine levels in the brain, which is crucial for mood regulation and cognitive function .

Case Studies and Research Findings

- Inhibition of Choline Transporter : A study explored the SAR around piperidinyl benzamides as inhibitors of the presynaptic choline transporter (CHT). The findings indicated that certain substitutions on the piperidine moiety enhanced inhibitory potency, suggesting a similar potential for this compound .

- Neuropharmacological Studies : Research involving compounds with analogous structures demonstrated significant effects on neurotransmitter systems, leading to potential applications in treating neurological disorders such as depression and anxiety .

- Cytotoxicity Assessments : Electrophilic variants of related compounds were shown to induce ferroptosis selectively in cancer cells, indicating that modifications to the chemical structure can enhance cytotoxic effects against specific cancer types .

Propiedades

IUPAC Name |

(4-amino-3-ethoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c1-3-25-18-14-15(4-5-17(18)20)19(24)23-8-6-16(7-9-23)22-12-10-21(2)11-13-22/h4-5,14,16H,3,6-13,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLNLZLOPMMHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.